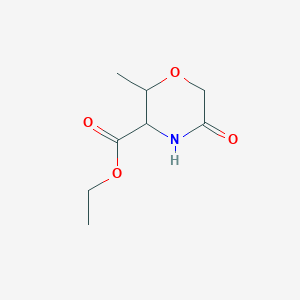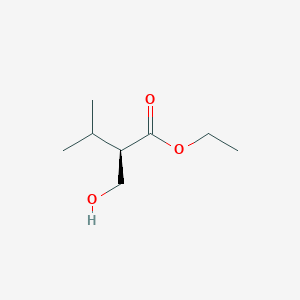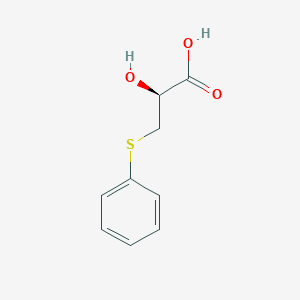
Propanoic acid, 2-hydroxy-3-(phenylthio)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-hydroxy-3-(phenylthio)-, (S)- is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH), a hydroxyl group (-OH), and a phenylthio group (-SPh) attached to the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-3-(phenylthio)-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylthiol and a suitable precursor for the propanoic acid backbone.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2-hydroxy-3-(phenylthio)-, (S)- may involve large-scale chemical reactors and continuous processing techniques. The use of advanced technologies and automation ensures consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-hydroxy-3-(phenylthio)-, (S)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol or an aldehyde.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxyl group may yield an alcohol.
Applications De Recherche Scientifique
Propanoic acid, 2-hydroxy-3-(phenylthio)-, (S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-hydroxy-3-(phenylthio)-, (S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups can form hydrogen bonds and participate in various biochemical reactions. The phenylthio group can interact with aromatic and sulfur-containing biomolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-hydroxy-3-(phenylthio)-: This compound is similar in structure but may differ in stereochemistry.
Propanoic acid, 2-hydroxy-3-(phenyl)-: This compound lacks the sulfur atom, which may affect its chemical and biological properties.
Propanoic acid, 2-hydroxy-3-(methylthio)-: This compound has a methyl group instead of a phenyl group, which may influence its reactivity and applications.
Uniqueness
Propanoic acid, 2-hydroxy-3-(phenylthio)-, (S)- is unique due to its specific combination of functional groups and stereochemistry. The presence of the phenylthio group and the (S)-configuration contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
83023-80-7 |
|---|---|
Formule moléculaire |
C9H10O3S |
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H10O3S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 |
Clé InChI |
ZODAXYLLKGRJLD-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)SC[C@H](C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)SCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)
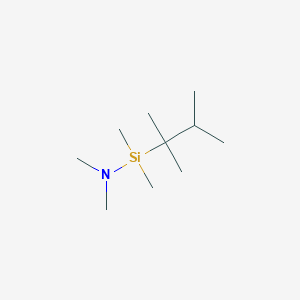
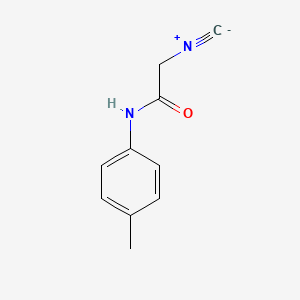
![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)
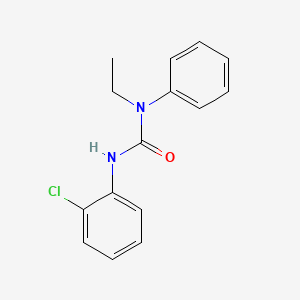
![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)

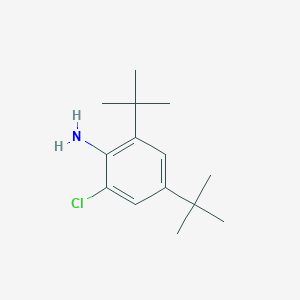

![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)
